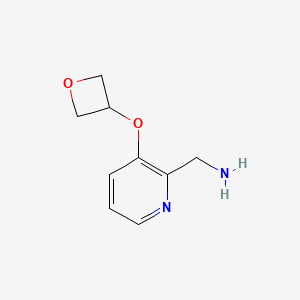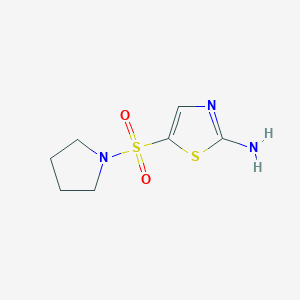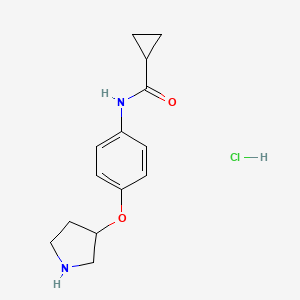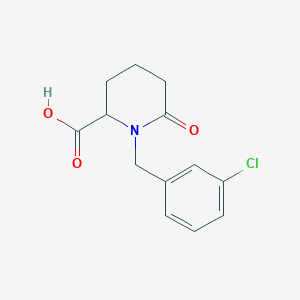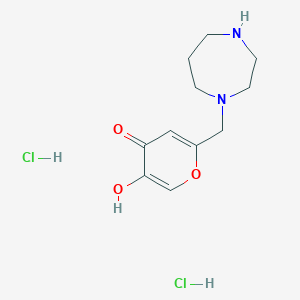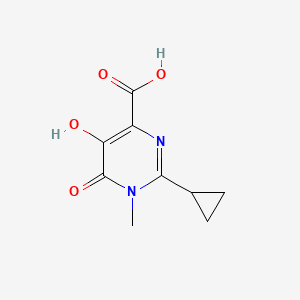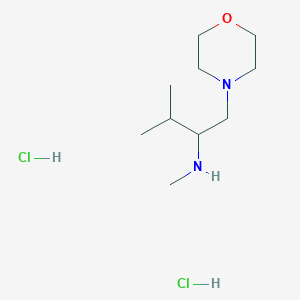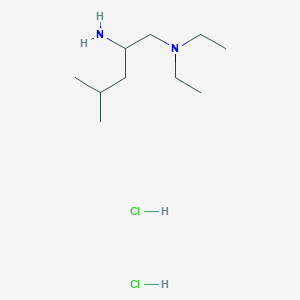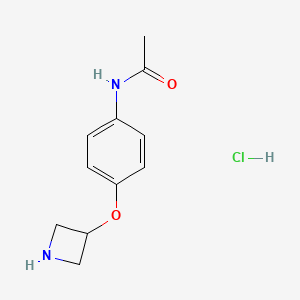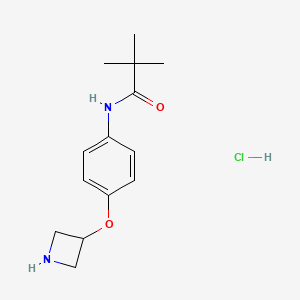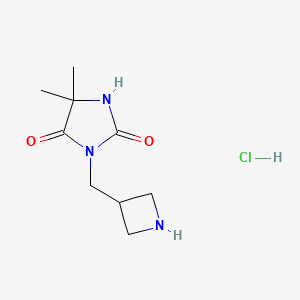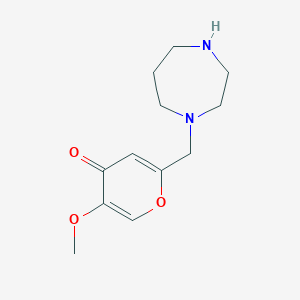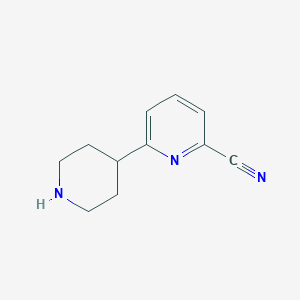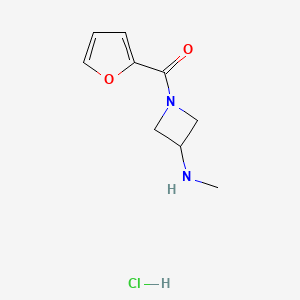
フラン-2-イル(3-(メチルアミノ)アゼチジン-1-イル)メタノン塩酸塩
説明
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン誘導体、特にフラン-2-イル化合物は、その強力な抗菌作用で知られています。これらは、グラム陽性菌とグラム陰性菌の両方に対して特に効果的です。 化合物の構造へのフラン核の組み込みは、抗菌薬の開発における重要な合成戦略であり、これは微生物の耐性を克服するのに役立ちます .
抗がんの可能性
研究により、フラン誘導体はがん治療において重要な役割を果たす可能性があることが示されています。たとえば、フラン-2-イル基を持つ新規カルコンの研究では、肺癌細胞株(A549)に対して細胞毒性効果が示されています。 これらの知見は、フラン-2-イル(3-(メチルアミノ)アゼチジン-1-イル)メタノン塩酸塩などのフラン含有化合物は、その潜在的な抗がん用途についてさらに調査される可能性があることを示唆しています .
薬理学的特性
フラン環は、幅広い薬理学的利点と関連付けられています。フランを含む化合物は、その多様な生物学的および薬理学的特性により、さまざまな疾患領域において医薬品として使用されてきました。 これらには、抗潰瘍、利尿、筋肉弛緩、抗原虫、抗ウイルス、抗炎症、鎮痛、抗うつ、抗不安、抗パーキンソン、抗緑内障、降圧、抗老化、および抗がん作用が含まれます .
創薬と合成
フラン誘導体は、創薬と合成において医薬品化学の分野で非常に重要です。 フラン化合物の構造的な多様性により、数多くの合成経路と構造反応が可能になり、効果的かつ安全な医薬品を創製するための幅広い機会を提供しています .
抗菌薬耐性
抗菌薬耐性の進行中の問題は、世界的な懸念事項です。 フラン誘導体は、その構造的複雑さと反応性により、マルチ耐性感染症の治療に不可欠な、独自の作用機序を持つ新しい抗菌化合物を開発するための有望な道を開きます .
分子メカニズムの調査
フラン-2-イル化合物は、さまざまな病気に対するその活性を理解するために、分子メカニズムの調査の対象となってきました。 たとえば、分子ドッキング研究やさまざまな分子技術が、癌細胞株のアポトーシスにおけるフラン含有カルコンの活性と効果を研究するために使用されてきました .
作用機序
Target of Action
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a derivative of furan, which has been found to have significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They are employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the antibacterial activity of furan derivatives , it can be inferred that the compound likely leads to the inhibition of bacterial growth and proliferation.
生化学分析
Biochemical Properties
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting the importance of understanding its metabolic profile for drug development .
Transport and Distribution
The transport and distribution of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic potential .
Subcellular Localization
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its biochemical interactions and therapeutic effects .
特性
IUPAC Name |
furan-2-yl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPPNXGQPFMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


